molecular formula C31H24FN5O4S B11438450 (2Z)-2-{[3-(4-ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-2-{[3-(4-ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11438450
M. Wt: 581.6 g/mol
InChI Key: LOIQMCLIBYBXJP-PKAZHMFMSA-N
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Description

The compound “(2Z)-2-{[3-(4-ETHOXY-3-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-6-[(4-METHOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE” is a synthetic organic molecule that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the ethoxy and fluorophenyl groups, and the construction of the thiazolo[3,2-b][1,2,4]triazine core. Each step requires specific reagents and conditions, such as:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the ethoxy and fluorophenyl groups: These groups can be introduced via electrophilic aromatic substitution reactions.

    Construction of the thiazolo[3,2-b][1,2,4]triazine core: This step may involve cyclization reactions using appropriate sulfur and nitrogen-containing reagents.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a corresponding aldehyde or carboxylic acid.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

In biology, the compound may exhibit biological activity, such as antimicrobial or anticancer properties. It can be used in the development of new drugs or as a tool for studying biological pathways.

Medicine

In medicine, the compound may be investigated for its potential therapeutic effects. It could be used in the treatment of diseases such as cancer, infections, or inflammatory conditions.

Industry

In industry, the compound may be used in the development of new materials, such as polymers or coatings. It can also be used as a catalyst or a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of this compound depends on its specific interactions with molecular targets. It may bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • **(2Z)-2-{[3-(4-METHOXY-3-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-6-[(4-ETHOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE
  • **(2Z)-2-{[3-(4-ETHOXY-3-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-6-[(4-METHOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and its potential biological activity. The presence of both ethoxy and methoxy groups, along with the fluorophenyl and pyrazole moieties, may confer unique properties that distinguish it from similar compounds.

Properties

Molecular Formula

C31H24FN5O4S

Molecular Weight

581.6 g/mol

IUPAC Name

(2Z)-2-[[3-(4-ethoxy-3-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-6-[(4-methoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C31H24FN5O4S/c1-3-41-26-14-11-20(16-24(26)32)28-21(18-36(35-28)22-7-5-4-6-8-22)17-27-30(39)37-31(42-27)33-29(38)25(34-37)15-19-9-12-23(40-2)13-10-19/h4-14,16-18H,3,15H2,1-2H3/b27-17-

InChI Key

LOIQMCLIBYBXJP-PKAZHMFMSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=O)C(=N4)CC5=CC=C(C=C5)OC)S3)C6=CC=CC=C6)F

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=O)C(=N4)CC5=CC=C(C=C5)OC)S3)C6=CC=CC=C6)F

Origin of Product

United States

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